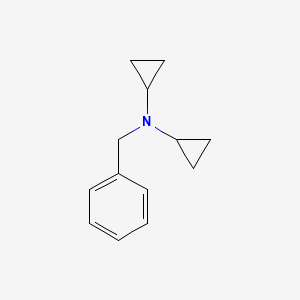

N-Benzyl-N-cyclopropylcyclopropanamine

Overview

Description

“N-Benzyl-N-cyclopropylcyclopropanamine” is a chemical compound with the CAS Number: 246257-67-0 and a molecular weight of 187.28 .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3 and a boiling point of 271.5±9.0 °C at 760 mmHg . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Mechanism-Based Inhibitors of Monoamine Oxidases

Cyclopropylamines, including structures similar to N-Benzyl-N-cyclopropylcyclopropanamine, have been studied for their role as inhibitors of monoamine oxidases (MAO) and lysine‐specific demethylase (LSD1), providing a useful scaffold for designing mechanism-based inhibitors. These inhibitors are considered for the treatment of depression and cancer. A specific study highlighted the selective inhibition of MAO B over MAO A, emphasizing the potential for designing selective inhibitors that do not inhibit LSD1, a significant consideration for therapeutic applications in depression and possibly cancer (Malcomson et al., 2015).

Structural Features in Drug Development

The cyclopropyl ring, integral to this compound, is recognized for its contributions to the properties of drugs containing it. This structural feature addresses several roadblocks in drug discovery, such as enhancing potency and reducing off-target effects. The unique characteristics of the cyclopropyl ring, including coplanarity of the carbon atoms and enhanced π-character of C-C bonds, play a crucial role in the development of drug candidates from the preclinical to clinical stages (Talele, 2016).

Synthesis and Functionalization

Research has explored the synthesis and functionalization of cyclopropylamine derivatives, indicating the versatility of the cyclopropyl fragment in synthesizing complex molecules. For instance, the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from cyclopropenes demonstrates the potential for creating compounds with anticancer activity against human leukemia cell lines (Filatov et al., 2017). Another study highlights the novel accelerative effect of an N-benzyl group for oxidative ring-opening of tertiary aminocyclopropanes, pointing towards innovative pathways in organic synthesis (Takemoto et al., 1998).

Potential Clinical Applications

Beyond the structural and synthetic applications, compounds derived from this compound have been explored for potential clinical applications. The discovery of selective and potent kappa opioid receptor agonists from similar structural frameworks suggests the role of cyclopropylamine derivatives in developing drugs with reduced central nervous system (CNS) side effects, navigating the complex landscape of analgesic treatment with a focus on safety and efficacy (Xiao et al., 2019).

Mechanism of Action

Target of Action

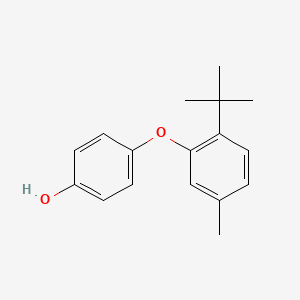

Similar compounds have been found to inhibit certain enzymes . For instance, a compound named F1 was found to inhibit p-hydroxy-phenylpyruvate dioxygenase (HPPD), a known herbicide target .

Mode of Action

It’s worth noting that the interaction of a compound with its targets often results in changes in the biochemical processes within the cell .

Biochemical Pathways

For example, benzyl nitrile was found to be generated from L-phenylalanine via phenylacetaldoxime in tea .

Result of Action

For instance, treatment with a compound named NB-EPA significantly alleviated the size of cerebral infarction and improved neurobehavioral disorders after hypoxic–ischemic brain damage in neonatal mice .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of chemical compounds .

Properties

IUPAC Name |

N-benzyl-N-cyclopropylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQCJEFVOVIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441371 | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-67-0 | |

| Record name | N,N-Dicyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246257-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)